molecular formula C7H13NO2 B12850280 Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid

Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid

Cat. No.: B12850280
M. Wt: 143.18 g/mol
InChI Key: FONSINLSFMJZQN-PHDIDXHHSA-N
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Description

Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry It is a cyclopentane derivative with an amino group and a carboxylic acid group attached to the cyclopentane ring in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid typically involves the use of organocatalytic methods. One such method includes the enantioselective organocatalytic route, which ensures the cis configuration between the C- and N-termini around the cyclopentane core . The reaction conditions often involve selective C-C bond formation, with subsequent steps influencing the selectivity at higher temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of enantioselective synthesis and organocatalysis can be scaled up for industrial applications, ensuring the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high yields.

Major Products

Scientific Research Applications

Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable helical structures, which can interact with biological molecules and influence their function . The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable helical structures is a key factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid include:

Uniqueness

This compound is unique due to its ability to form stable helical structures, which is not commonly observed in similar compounds. This property makes it a valuable compound for research in molecular recognition, peptidomimetics, and drug delivery .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

FONSINLSFMJZQN-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)CN

Canonical SMILES

C1CC(C(C1)C(=O)O)CN

Origin of Product

United States

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